N-(3,4-dimethoxybenzyl)-3-(4-methoxy-1H-indol-1-yl)propanamide
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Overview
Description
N-(3,4-dimethoxybenzyl)-3-(4-methoxy-1H-indol-1-yl)propanamide is an organic compound that belongs to the class of amides This compound features a benzyl group substituted with methoxy groups at the 3 and 4 positions, and an indole ring substituted with a methoxy group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-3-(4-methoxy-1H-indol-1-yl)propanamide typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzyl chloride, is reacted with a suitable amine to form the benzyl intermediate.
Indole Substitution: The benzyl intermediate is then reacted with 4-methoxyindole under specific conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and solvent systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Could be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-3-(4-methoxy-1H-indol-1-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxy and indole groups could play a role in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxybenzyl)-3-(4-hydroxy-1H-indol-1-yl)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(3,4-dimethoxybenzyl)-3-(4-methyl-1H-indol-1-yl)propanamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
N-(3,4-dimethoxybenzyl)-3-(4-methoxy-1H-indol-1-yl)propanamide is unique due to the specific arrangement of methoxy groups and the indole ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H24N2O4 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C21H24N2O4/c1-25-18-6-4-5-17-16(18)9-11-23(17)12-10-21(24)22-14-15-7-8-19(26-2)20(13-15)27-3/h4-9,11,13H,10,12,14H2,1-3H3,(H,22,24) |
InChI Key |
OYMGVRZXZQCWJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CCN2C=CC3=C2C=CC=C3OC)OC |
Origin of Product |
United States |
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